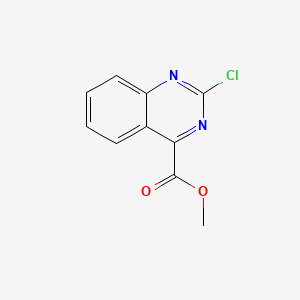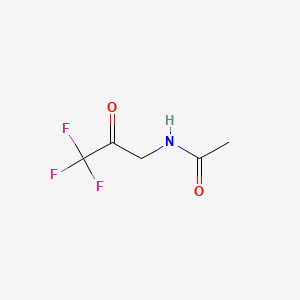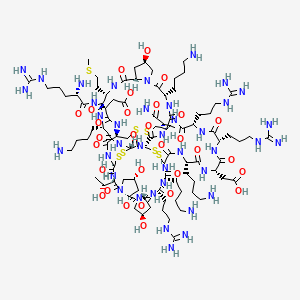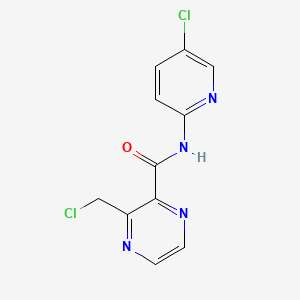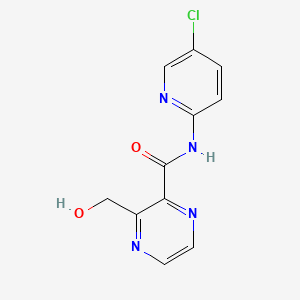
4-Ethyl-5-fluoropyrimidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-fluoropyrimidine-d3 is a biochemical used for proteomics research . It has a molecular formula of C6H4D3FN2 and a molecular weight of 129.15 . It is also known as Voriconazole EP Impurity C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H4D3FN2 . The InChI code for this compound is 1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 129.15 and a molecular formula of C6H4D3FN2 .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Ethyl-5-fluoropyrimidine-d3 involves the incorporation of deuterium into the pyrimidine ring. This can be achieved through a multistep synthesis approach starting with commercially available starting materials.", "Starting Materials": [ "3-Ethyl-5-fluoropyrimidine", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-Ethyl-5-fluoropyrimidine is reacted with deuterium oxide and sodium borohydride in an aprotic solvent to produce 3-Ethyl-5-fluoropyrimidine-d3.", "Step 2: 3-Ethyl-5-fluoropyrimidine-d3 is then reacted with deuterium gas and a catalyst such as palladium on carbon in the presence of an acidic co-catalyst to exchange the remaining hydrogen atoms with deuterium atoms. This step is repeated until the desired level of deuterium incorporation is achieved.", "Step 3: The final product, 4-Ethyl-5-fluoropyrimidine-d3, is isolated and purified using standard techniques such as chromatography and recrystallization." ] } | |
CAS-Nummer |
1794786-17-6 |
Molekularformel |
C6H7FN2 |
Molekulargewicht |
129.153 |
IUPAC-Name |
5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3 |
InChI-Schlüssel |
AYZDRTRWCASUFO-FIBGUPNXSA-N |
SMILES |
CCC1=NC=NC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


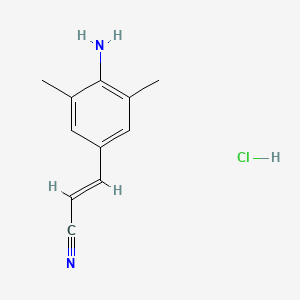
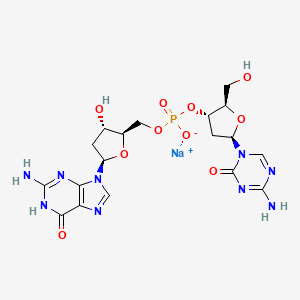
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)

